

Unraveling the Intricate Architecture of Bakkenolide Db: A Technical Guide

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Compound of Interest

Compound Name: *Bakkenolide Db*

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For Researchers, Scientists, and Drug Development Professionals

This in-depth guide provides a comprehensive overview of the chemical structure elucidation of **Bakkenolide Db**, a sesquiterpenoid lactone isolated from the roots of *Petasites formosanus*. This document details the spectroscopic and chemical methods employed to determine its molecular formula, planar structure, and stereochemistry, presenting the data in a clear and accessible format for researchers in natural product chemistry and drug discovery.

Executive Summary

Bakkenolide Db, a member of the bakkenolide class of sesquiterpenoids, has been isolated from *Petasites formosanus*. Its chemical structure was rigorously established through a combination of mass spectrometry, extensive one- and two-dimensional nuclear magnetic resonance (NMR) spectroscopy, and circular dichroism. The molecular formula was determined to be $C_{21}H_{28}O_7S$. The structure features a characteristic bakkenolide skeleton with an acetoxy group and a *cis*-3-methylsulfinylacryloyloxy moiety. The elucidation of its intricate stereochemistry was accomplished through Nuclear Overhauser Effect (NOE) experiments and analysis of its chiroptical properties. While the complete quantitative NMR data is not fully available in the primary literature, this guide compiles and presents the key spectroscopic evidence that was instrumental in its structural determination. Furthermore, this guide explores potential biological signaling pathways, drawing parallels with the known activities of structurally related bakkenolides.

Spectroscopic Data and Structure Determination

The elucidation of **Bakkenolide Db**'s structure relied on a multi-faceted spectroscopic approach. High-resolution electron impact mass spectrometry (HR-EI-MS) was pivotal in establishing the molecular formula. Extensive NMR studies, including ^1H NMR, ^{13}C NMR, Correlation Spectroscopy (COSY), Heteronuclear Single Quantum Coherence (HSQC), Heteronuclear Multiple Bond Correlation (HMBC), and Nuclear Overhauser Effect Spectroscopy (NOESY), were employed to piece together the connectivity and stereochemistry of the molecule.

Mass Spectrometry

High-resolution mass spectrometry provided the exact mass of **Bakkenolide Db**, which was used to determine its molecular formula.

Technique	Ionization Mode	Observed m/z	Deduced Molecular Formula
HR-MS	EI	[Data not available]	$\text{C}_{21}\text{H}_{28}\text{O}_7\text{S}$

Nuclear Magnetic Resonance (NMR) Spectroscopy

While a complete, tabulated set of ^1H and ^{13}C NMR data with coupling constants is not available in the primary literature, the key spectral features that led to the structure elucidation are summarized below.

Key ^1H NMR Spectral Data: The ^1H NMR spectrum of **Bakkenolide Db** showed characteristic signals for two ester side chains attached to the bakkenolide core.[\[1\]](#)

Functional Group	Chemical Shift (δ) ppm	Multiplicity	Key Protons
Acetoxy group	2.00	singlet	-OCOCH ₃
cis-3-methylsulfinylacryloyloxy group	2.84	singlet	-SOCH ₃
6.01	doublet (J = 10.3 Hz)	-OCOCH=CHSOCH ₃	
6.98	doublet (J = 10.3 Hz)	-OCOCH=CHSOCH ₃	

Key 2D NMR Correlations: The positions of the acetoxy and the cis-3-methylsulfinylacryloyloxy groups were determined using HMBC experiments.^[1]

- An HMBC correlation was observed between the carbonyl carbon of the acetoxy group (δ 169.5, C-1') and the proton at C-9 (δ 5.76), confirming the attachment of the acetoxy group at the C-9 position.
- The cis-3-methylsulfinylacryloyloxy group was consequently placed at the C-1 position.

Stereochemistry Determination: The relative stereochemistry of the substituents on the bakkenolide skeleton was determined by NOESY experiments.

- A Nuclear Overhauser Effect (NOE) was observed between the proton at C-1 and the protons at C-10 and C-15, indicating an α -orientation for the substituent at C-1.
- An NOE between the proton at C-9 and the proton at C-4 suggested a β -orientation for the substituent at C-9.

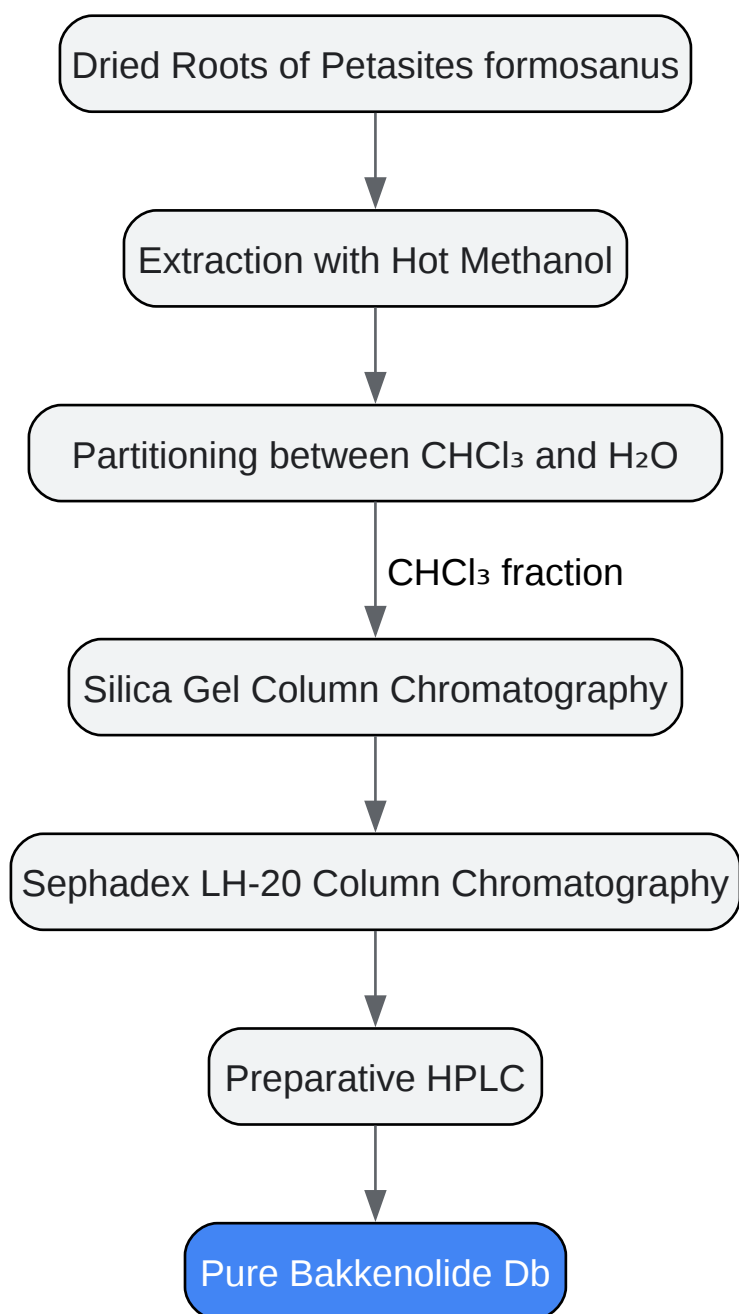
Circular Dichroism (CD) Spectroscopy

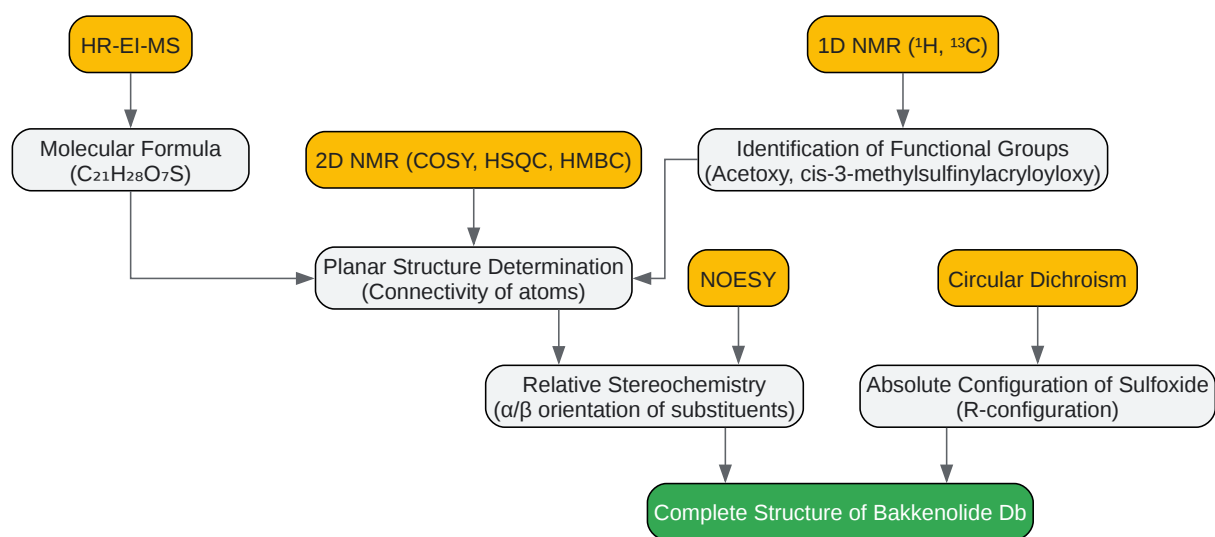
The absolute configuration of the sulfoxide group in the cis-3-methylsulfinylacryloyloxy moiety was determined by circular dichroism. **Bakkenolide Db** exhibited a positive Cotton effect at 291 nm ($\Delta\epsilon$ +11.39), which is characteristic of an R configuration at the sulfur atom.

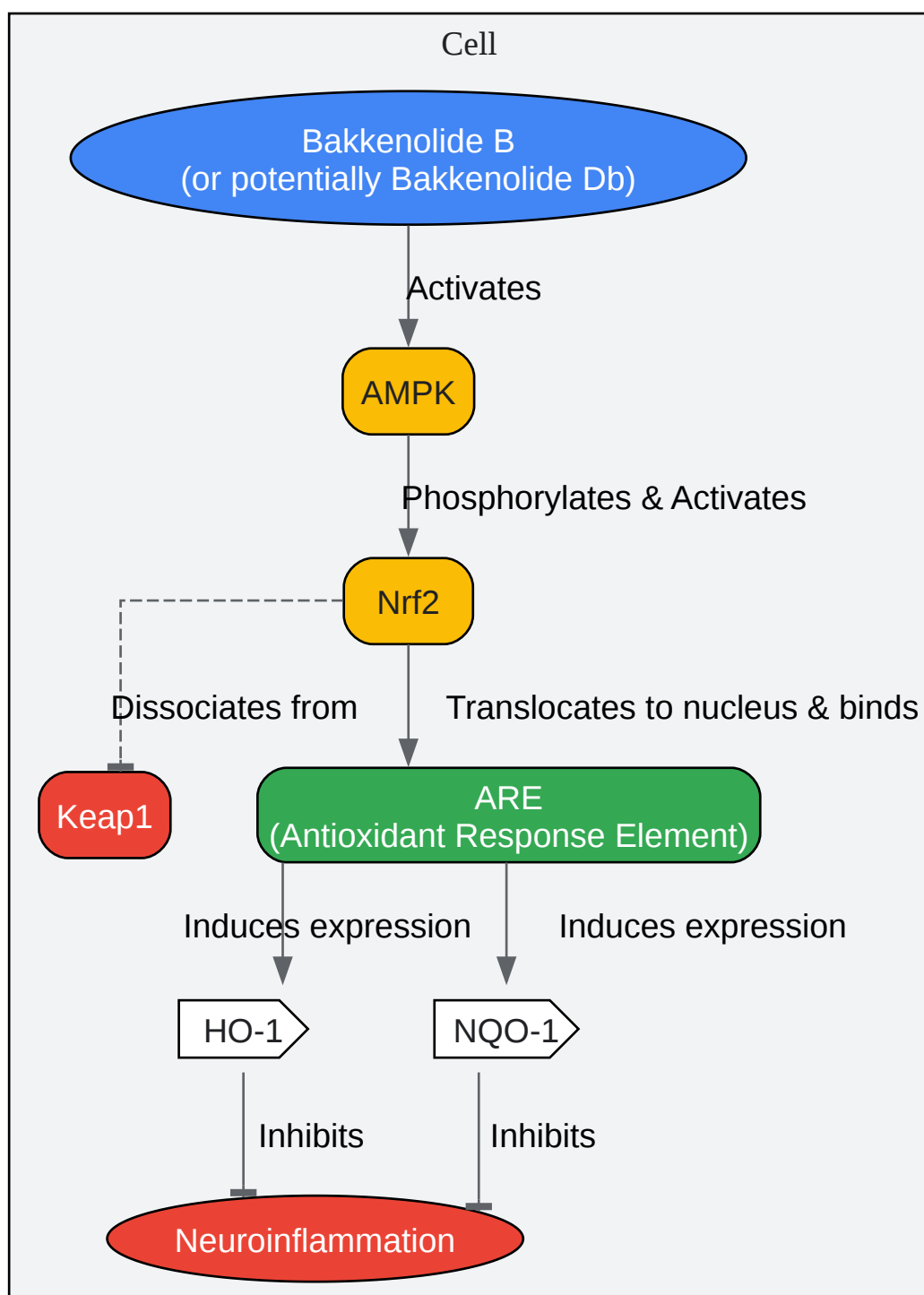
Experimental Protocols

While a detailed, step-by-step protocol for the isolation of **Bakkenolide Db** is not explicitly provided in the primary literature, a general procedure for the isolation of bakkenolides from Petasites species can be outlined as follows.

General Isolation and Purification Workflow







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References

- 1. The bakkenolides from the root of *Petasites formosanus* and their cytotoxicity - PubMed [pubmed.ncbi.nlm.nih.gov]
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